4-Fluoro-2-propoxyaniline

Description

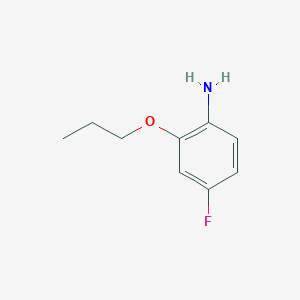

4-Fluoro-2-propoxyaniline is a fluorinated aromatic amine featuring a fluorine atom at the para-position and a propoxy group (-OCH₂CH₂CH₃) at the ortho-position relative to the aniline moiety. This dual substitution pattern confers unique electronic and steric properties, making it a candidate for applications in pharmaceutical intermediates, agrochemicals, and organic synthesis.

Inferred Molecular Data (based on structural analogs):

- Molecular Formula: Likely C₉H₁₂FNO (aniline backbone + F and propoxy groups).

- Key Features: Fluorine’s electron-withdrawing effect enhances electrophilic substitution reactivity.

Properties

IUPAC Name |

4-fluoro-2-propoxyaniline | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12FNO/c1-2-5-12-9-6-7(10)3-4-8(9)11/h3-4,6H,2,5,11H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SBZBXSHAXXTYTF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCOC1=C(C=CC(=C1)F)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12FNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

169.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

953904-74-0 | |

| Record name | 4-fluoro-2-propoxyaniline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Fluoro-2-propoxyaniline typically involves the nucleophilic substitution reaction of 4-fluoroaniline with propyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide at elevated temperatures to facilitate the substitution process.

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as using continuous flow reactors to maintain consistent temperature and mixing. The use of catalysts and more efficient separation techniques can also enhance the yield and purity of the final product.

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions to form corresponding quinone derivatives.

Reduction: The compound can be reduced to form 4-fluoro-2-propoxycyclohexylamine under hydrogenation conditions.

Substitution: It can participate in electrophilic aromatic substitution reactions, such as nitration and sulfonation, due to the presence of the electron-donating propoxy group and the electron-withdrawing fluorine atom.

Common Reagents and Conditions:

Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Hydrogen gas in the presence of a palladium or platinum catalyst.

Substitution: Nitrating mixture (concentrated nitric acid and sulfuric acid) for nitration; chlorosulfonic acid for sulfonation.

Major Products:

Oxidation: Quinone derivatives.

Reduction: 4-Fluoro-2-propoxycyclohexylamine.

Substitution: Nitro and sulfonic acid derivatives.

Scientific Research Applications

4-Fluoro-2-propoxyaniline has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.

Medicine: It serves as a building block for the development of new drugs, particularly those targeting specific enzymes or receptors.

Industry: It is used in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 4-Fluoro-2-propoxyaniline involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom enhances the compound’s binding affinity and selectivity towards these targets, while the propoxy group modulates its pharmacokinetic properties. The exact pathways and molecular interactions depend on the specific application and target.

Comparison with Similar Compounds

Key Differences in Reactivity and Utility

Halogen vs. Alkoxy Substituents :

- 4-Fluoro-2-iodoaniline : The iodine atom facilitates cross-coupling reactions (e.g., forming biaryl structures), whereas the propoxy group in 4-Fluoro-2-propoxyaniline may hinder such reactions due to steric hindrance .

- Electronic Effects : Fluorine’s electron-withdrawing nature deactivates the benzene ring in both compounds, but the propoxy group’s electron-donating ether oxygen could partially counteract this effect, altering regioselectivity in electrophilic substitutions.

- Heterocyclic vs. Benzene Backbone: 2-Amino-5-fluoropyridine: The pyridine ring’s nitrogen enhances basicity and directs substitutions to specific positions, unlike the aniline derivatives .

Physical Properties and Commercial Viability

- Melting Points: Fluorinated anilines generally exhibit higher melting points than heterocyclic analogs (e.g., 2-Amino-5-fluoropyridine melts at 93–97°C vs. 224–228°C decomposition for ASA2349) .

- Solubility : The propoxy group in this compound likely increases lipophilicity compared to iodine- or carboxylic acid-containing analogs, though empirical data is lacking due to its discontinued status .

Biological Activity

4-Fluoro-2-propoxyaniline is a compound of interest due to its diverse biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the biological activity of this compound, highlighting its mechanisms of action, potential therapeutic applications, and relevant research findings.

This compound has the molecular formula and is characterized by the presence of a fluorine atom at the para position relative to the aniline nitrogen. This structural feature can influence its biological interactions significantly.

Research indicates that this compound exhibits various mechanisms of action, primarily through its effects on cellular signaling pathways and enzyme inhibition.

-

Inhibition of Enzymatic Activity :

- In studies focusing on similar compounds, it was noted that modifications in the aniline structure can lead to significant changes in enzyme inhibitory activity. For instance, compounds with fluorine substitutions showed enhanced potency against various targets such as ALK (anaplastic lymphoma kinase) .

- Anti-inflammatory Properties :

-

Antitumor Activity :

- Preliminary studies suggest that this compound may exhibit antitumor properties, although detailed investigations are necessary to confirm these effects and elucidate the underlying mechanisms.

Case Studies and Experimental Data

A review of literature reveals several key findings regarding the biological activity of this compound:

- Inhibition Studies : Inhibition assays have demonstrated that compounds structurally related to this compound can inhibit various kinases with IC50 values ranging from nanomolar to micromolar concentrations. For example, a related compound showed an IC50 value of 2.2 nM against ALK .

- Cytotoxicity Assays : Cytotoxicity tests conducted on cancer cell lines have indicated that derivatives of this compound may reduce cell viability significantly, suggesting potential as anticancer agents.

Data Table

| Compound | Target Enzyme | IC50 (nM) | Biological Activity |

|---|---|---|---|

| This compound | ALK | TBD | Potential inhibitor |

| Related Compound (7d) | ALK | 514.6 | Moderate inhibitor |

| Compound with Fluorine (9a) | ALK | TBD | Enhanced cellular activity |

Therapeutic Applications

Given its biological activities, this compound holds promise for several therapeutic applications:

- Cancer Treatment : Due to its potential antitumor effects, further exploration into its use as a chemotherapeutic agent is warranted.

- Anti-inflammatory Treatments : Its ability to modulate inflammatory responses suggests utility in treating chronic inflammatory diseases and conditions such as rheumatoid arthritis.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.